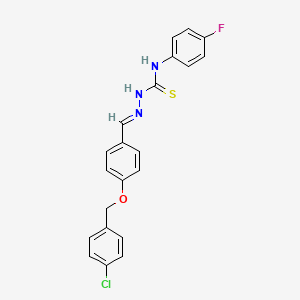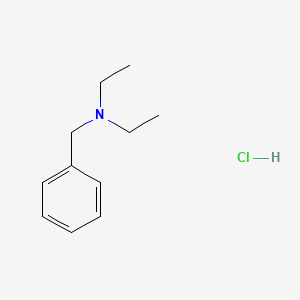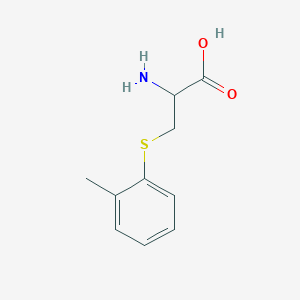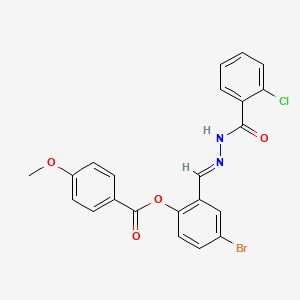
4-((4-Chlorobenzyl)oxy)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.
- Thiosemicarbazones exhibit interesting coordination chemistry and have been studied for their potential as antiviral, antibacterial, and antitumor agents.
4-((4-Chlorobenzyl)oxy)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone: is a chemical compound with the molecular formula CHClFNOS.
準備方法
- Unfortunately, detailed synthetic routes and industrial production methods for this specific compound are not readily available in the literature.
- researchers often synthesize thiosemicarbazones by reacting aldehydes or ketones with thiosemicarbazide under appropriate conditions.
化学反応の分析
- Thiosemicarbazones can undergo various reactions, including:
Condensation Reaction: Formation of the thiosemicarbazone from an aldehyde or ketone and thiosemicarbazide.
Oxidation: Thiosemicarbazones can be oxidized to form corresponding oximes.
Metal Complex Formation: Thiosemicarbazones readily form complexes with transition metals.
- Common reagents include thiosemicarbazide, aldehydes/ketones, and oxidizing agents.
科学的研究の応用
Anticancer Properties: Some thiosemicarbazones exhibit antitumor activity by inhibiting ribonucleotide reductase, an enzyme essential for DNA synthesis.
Antiviral Activity: Certain thiosemicarbazones have shown potential against RNA viruses.
Metal Chelation: Thiosemicarbazones can chelate metal ions, making them useful in metal-based therapies.
Antibacterial Effects: Thiosemicarbazones may inhibit bacterial growth.
作用機序
- The exact mechanism of action for this specific compound remains an area of ongoing research.
- Thiosemicarbazones likely exert their effects through metal chelation, enzyme inhibition, or interference with cellular processes.
類似化合物との比較
- Similar compounds include other thiosemicarbazones, such as 3-((4-Chlorobenzyl)oxy)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone (CAS Number: 883572-95-0) .
- Highlighting the uniqueness of this compound requires further investigation.
Remember that while I’ve provided an overview, detailed experimental procedures and proprietary industrial methods may require additional research
特性
CAS番号 |
767302-36-3 |
|---|---|
分子式 |
C21H17ClFN3OS |
分子量 |
413.9 g/mol |
IUPAC名 |
1-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-3-(4-fluorophenyl)thiourea |
InChI |
InChI=1S/C21H17ClFN3OS/c22-17-5-1-16(2-6-17)14-27-20-11-3-15(4-12-20)13-24-26-21(28)25-19-9-7-18(23)8-10-19/h1-13H,14H2,(H2,25,26,28)/b24-13+ |
InChIキー |
CQGHQQSBECAGBS-ZMOGYAJESA-N |
異性体SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=S)NC3=CC=C(C=C3)F)Cl |
正規SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=S)NC3=CC=C(C=C3)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12009982.png)


![3-allyl-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12009995.png)
![N-(2,2,2-trichloro-1-{[(3-chloroanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B12009996.png)



![1-[2-(Methylsulfanyl)phenyl]cyclobutanecarboxylic acid](/img/structure/B12010017.png)

![2-{[3-Cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12010021.png)
